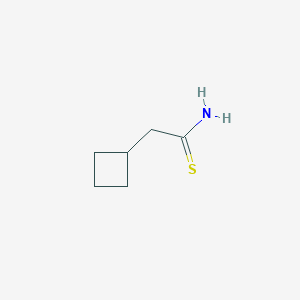

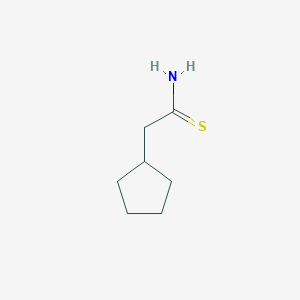

2-cyclopentylethanethioamide

Übersicht

Beschreibung

2-Cyclopentylethanethioamide is a synthetic compound with the CAS number 1247369-69-2 . It has a molecular weight of 143.25 and a molecular formula of C7H13NS .

Synthesis Analysis

Thioamides, such as 2-cyclopentylethanethioamide, play a crucial role in organic synthesis, serving as key building blocks . Several methods have been developed for preparing thioamides using sulfuration agents .

Molecular Structure Analysis

The InChI code for 2-cyclopentylethanethioamide is 1S/C7H13NS/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

Thioamides react with a wide range of electrophiles, nucleophiles, and radical species . The reactive sites in thioamides are broad, allowing for various chemical reactions .

Physical And Chemical Properties Analysis

2-Cyclopentylethanethioamide is a powder at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

1. Chemopreventive and Therapeutic Potential

2-Cyclopentylethanethioamide, through its involvement in the metabolism of endogenous cannabinoids like anandamide, has shown promise in the field of cancer research. Specifically, anandamide has been found to inhibit the growth of colorectal carcinoma cells, particularly in those with high expression of COX-2, an enzyme upregulated in most colorectal cancers. This suggests a potential role for 2-cyclopentylethanethioamide in chemoprevention or therapy for colorectal cancer (Patsos et al., 2005).

2. Drug Solubility and Delivery Enhancement

In the pharmaceutical sector, 2-cyclopentylethanethioamide has been researched for enhancing drug solubility and delivery. Studies have demonstrated its effectiveness in increasing the solubility of drugs like glibenclamide, a sulfonylurea used for treating type II diabetes mellitus. Its interaction with cyclodextrin, for instance, has resulted in a substantial enhancement of drug solubility, suggesting its application in improving oral administration of certain medications (Lucio et al., 2017).

3. Synthesis of Pharmaceutical Compounds

Research has also explored the use of 2-cyclopentylethanethioamide in the synthesis of various pharmaceutical compounds. For example, a palladium-catalyzed process using 2-cyclopentylethanethioamide-related materials has been developed for the efficient synthesis of 3-iminoindol-2-amine and cyclic enaminone derivatives. Such processes are notable for their low cost, scalability, and bond-forming efficiency, making them attractive for pharmaceutical synthesis (Pan et al., 2015).

4. Analytical and Diagnostic Applications

Additionally, 2-cyclopentylethanethioamide and its derivatives have found application in analytical and diagnostic methods. For instance, glibenclamide has been used to enhance the fluorescence intensity of erbium ions, which can be leveraged in developing sensitive fluorimetric probes for various applications, including potentially as detectors in high-performance liquid chromatography (Faridbod et al., 2009).

Safety and Hazards

The safety information for 2-cyclopentylethanethioamide indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

2-cyclopentylethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTQEAZDFBBJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

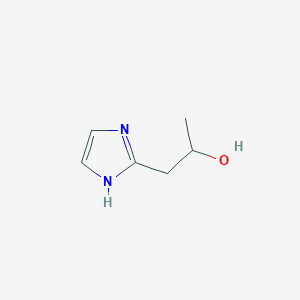

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

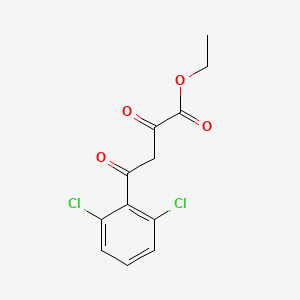

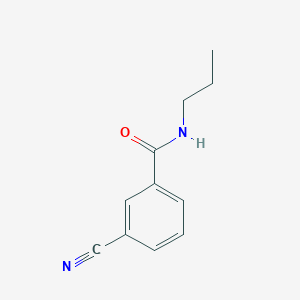

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)